molecular formula C20H25N3O4S2 B2781283 N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898369-00-1

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2781283
CAS No.: 898369-00-1
M. Wt: 435.56
InChI Key: XPWBVNAQIUBKTJ-UHFFFAOYSA-N
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Description

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound featuring a piperidine ring, a thiophene sulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted pyridine.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, often using reagents like thiophene-2-sulfonyl chloride.

    Coupling with Oxalamide: The final step involves coupling the piperidine intermediate with an oxalamide derivative under controlled conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxalamide moiety may produce primary or secondary amines.

Scientific Research Applications

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene sulfonyl group may interact with enzyme active sites, while the piperidine ring can modulate receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
  • N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Uniqueness

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to its specific substitution pattern and the presence of both a thiophene sulfonyl group and an oxalamide moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(2-methylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-15-7-2-3-9-17(15)22-20(25)19(24)21-12-11-16-8-4-5-13-23(16)29(26,27)18-10-6-14-28-18/h2-3,6-7,9-10,14,16H,4-5,8,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWBVNAQIUBKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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